1-[(2,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one
Description
IUPAC Nomenclature and Molecular Formula Analysis
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound. This naming convention clearly indicates the structural features: a pyrrolidin-2-one core with a 2,4-dimethoxyphenylmethyl group attached to the nitrogen atom at position 1, and a hydroxymethyl group attached to carbon atom 4 of the pyrrolidine ring. The molecular formula C₁₄H₁₉NO₄ represents a compound with fourteen carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and four oxygen atoms.
The molecular weight of this compound is 265.31 grams per mole, reflecting the substantial size of the molecule due to the presence of the substituted benzyl group and the hydroxymethyl functionality. The Chemical Abstracts Service registry number 919111-34-5 provides a unique identifier for this specific compound. The systematic name follows conventional organic nomenclature rules, where the pyrrolidin-2-one serves as the parent structure, and the substituents are named according to their attachment points and chemical nature.
Properties
IUPAC Name |
1-[(2,4-dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-18-12-4-3-11(13(6-12)19-2)8-15-7-10(9-16)5-14(15)17/h3-4,6,10,16H,5,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPSRVSSKYBSCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CC(CC2=O)CO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90734741 | |
| Record name | 1-[(2,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90734741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919111-34-5 | |
| Record name | 1-[(2,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90734741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation of Pyrrolidin-2-one
- Reagents: 2,4-dimethoxybenzyl chloride (or bromide), pyrrolidin-2-one, base (commonly potassium carbonate or sodium hydride).
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures (40–60 °C) to facilitate nucleophilic substitution.
- Mechanism: The nitrogen of pyrrolidin-2-one acts as a nucleophile, attacking the benzyl halide to form the N-substituted intermediate.
Hydroxymethylation
- Reagents: Formaldehyde (aqueous solution or paraformaldehyde), base or acid catalyst (e.g., sodium hydroxide or hydrochloric acid).
- Solvent: Water, methanol, or mixed solvents.
- Conditions: The reaction is performed under mild heating (40–70 °C) to promote hydroxymethyl group addition at the 4-position of the pyrrolidinone ring.
- Mechanism: Electrophilic addition of formaldehyde to the activated methylene group adjacent to the lactam carbonyl, resulting in hydroxymethyl substitution.
Optimization Parameters
| Parameter | Typical Range | Notes |
|---|---|---|
| Temperature | 25–70 °C | Higher temperatures can increase reaction rate but may cause side reactions |
| Solvent | DMF, DMSO, Methanol, Water | Choice affects solubility and reaction kinetics |
| Base Catalyst | K2CO3, NaH, NaOH | Strong bases favor alkylation and hydroxymethylation |
| Reaction Time | 2–24 hours | Dependent on reagent purity and temperature |
| Molar Ratios | 1:1 to 1:1.5 (substrate:reagent) | Excess benzyl halide or formaldehyde may improve yields |
Research Findings and Yields
- The alkylation step typically yields the N-(2,4-dimethoxybenzyl)pyrrolidin-2-one intermediate in moderate to high yields (65–85%).
- Subsequent hydroxymethylation yields the target compound with yields ranging from 50% to 75%, depending on reaction conditions and purification methods.
- Purification is commonly achieved via recrystallization or chromatographic techniques.
Comparative Analysis with Related Compounds
| Compound | Substitution Pattern | Key Differences in Preparation |
|---|---|---|
| 1-[(3,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one | 3,4-dimethoxy substitution on phenyl | Similar synthetic route; slight variations in reaction kinetics due to electronic effects of substituents |
| 1-(4-Methoxyphenyl)-2-pyrrolidinone | Single methoxy group; no hydroxymethyl | Simpler synthesis, lacks hydroxymethylation step |
| 4-Hydroxymethyl-2-pyrrolidinone | No aromatic substitution | Hydroxymethylation straightforward, no alkylation step |
Representative Reaction Scheme
Pyrrolidin-2-one + 2,4-Dimethoxybenzyl chloride
--(Base, DMF, 40 °C)-->
N-(2,4-Dimethoxybenzyl)pyrrolidin-2-one intermediate
--(Formaldehyde, Base, 50 °C)-->
this compound
Notes on Industrial and Scale-Up Considerations
- Continuous flow reactors may be employed to improve reaction control and scalability.
- Selection of catalysts and solvents is critical to optimize yield and minimize impurities.
- Reaction monitoring via HPLC or NMR spectroscopy is recommended to ensure completeness and purity.
- Environmental and safety considerations include handling of formaldehyde and strong bases.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Alkylation | 2,4-Dimethoxybenzyl chloride, K2CO3, DMF, 40 °C, 6 h | 65–85 | Requires dry conditions |
| Hydroxymethylation | Formaldehyde, NaOH, Methanol/Water, 50 °C, 12 h | 50–75 | Mild conditions preferred |
Chemical Reactions Analysis
1-[(2,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the pyrrolidin-2-one ring can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(2,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 1-[(2,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
Pyrrolidin-2-one derivatives vary significantly based on substituents at positions 1 and 3. Below is a structural comparison with key analogs:
Physicochemical and Analytical Data
Elemental analysis and mass spectrometry data highlight differences in molecular composition:
The target compound’s hydroxymethyl group increases hydrophilicity compared to analogs with alkyl or aromatic substituents (e.g., 1-hydroxy-1-methylethyl in ). Diastereomeric purity, as seen in , also impacts crystallinity and stability.
Research Findings and Implications
Biological Activity
1-[(2,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one is a synthetic compound classified as a pyrrolidine derivative. Its structure features a pyrrolidine ring substituted with a hydroxymethyl group and a dimethoxyphenyl group, which contribute to its potential biological activities. This article reviews the compound's biological activity, including its pharmacological properties, biochemical interactions, and potential therapeutic applications.
Structural Overview
The molecular formula of this compound is with a molecular weight of 265.3055 g/mol. The compound's unique substitution pattern allows for diverse interactions with biological targets, influencing its pharmacological profile.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 265.3055 g/mol |
| CAS Number | 919111-34-5 |
Pharmacological Properties
Research indicates that this compound exhibits several biological activities:
- Neuroprotective Effects : The compound may provide neuroprotection through mechanisms that involve modulation of neurotransmitter systems and inhibition of neuroinflammation.
- Antidepressant-like Effects : Similar compounds have shown potential in alleviating depressive symptoms by acting on serotonin and norepinephrine pathways.
- Anti-inflammatory Properties : The compound has been investigated for its ability to reduce inflammation in various models, suggesting potential applications in treating inflammatory diseases.
Interaction Studies
This compound interacts with several biomolecules:
- Cytochrome P450 Enzymes : It binds to the active sites of cytochrome P450 enzymes, potentially inhibiting their activity and affecting drug metabolism.
- Transport Proteins : The compound may influence the transport of other molecules across cellular membranes, impacting bioavailability and efficacy.
Study on Neuroprotective Effects
A study explored the neuroprotective effects of similar pyrrolidine derivatives. It was found that compounds with a hydroxymethyl substitution exhibited significant neuroprotection in models of oxidative stress-induced neuronal damage. The mechanism was attributed to the inhibition of reactive oxygen species (ROS) production and enhancement of antioxidant defenses.
Antidepressant-like Activity
In animal models, this compound demonstrated antidepressant-like effects comparable to established antidepressants. Behavioral assays indicated increased locomotor activity and reduced immobility in forced swim tests, suggesting enhanced mood and reduced anxiety.
Comparison with Similar Compounds
The biological activity of this compound can be compared with other pyrrolidine derivatives:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 1-(2-Methoxyphenyl)-pyrrolidin-2-one | Substituted phenyl ring | Beta receptor activity |
| 1-[3-(Dimethylamino)phenyl]-pyrrolidin-2-one | Dimethylamino substitution | Antidepressant-like effects |
| 1-[(2,4-Dimethoxyphenyl)methyl]-4-(methyl)pyrrolidin-2-one | Methyl group instead of hydroxymethyl | Varying reactivity |
Synthesis and Chemical Reactions
The synthesis of this compound typically involves the reaction of 2,4-dimethoxybenzyl chloride with pyrrolidin-2-one in the presence of sodium hydride as a base. The reaction is performed in an aprotic solvent like dimethylformamide at elevated temperatures.
Chemical reactions involving this compound include:
- Oxidation : Hydroxymethyl group can be oxidized to a carboxylic acid.
- Reduction : Carbonyl group can be reduced to a hydroxyl group.
- Substitution : Methoxy groups can undergo nucleophilic aromatic substitution.
Q & A
Basic: What are the common synthetic strategies for synthesizing 1-[(2,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one?
The synthesis typically involves multi-step organic reactions. Key steps include:
- Nucleophilic substitution to introduce the 2,4-dimethoxyphenylmethyl group to the pyrrolidinone core.
- Condensation reactions for hydroxymethyl group functionalization, often using reagents like formaldehyde or hydroxymethylation agents under basic conditions.
- Microwave-assisted synthesis to enhance reaction efficiency and reduce side products .
- Purification via column chromatography or HPLC to isolate the target compound, monitored by TLC and NMR .
Basic: How is structural confirmation achieved for this compound?
Structural integrity is validated using:
- 1H/13C NMR spectroscopy : Assignments of methoxy, hydroxymethyl, and aromatic protons are critical. For example, methoxy groups typically resonate at δ 3.7–3.9 ppm, while hydroxymethyl protons appear at δ 3.4–3.6 ppm .
- Mass spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+) and fragmentation patterns.
- X-ray crystallography : Resolves absolute stereochemistry and intermolecular interactions in crystalline form .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while toluene or THF may reduce side reactions.
- Temperature control : Lower temperatures (0–5°C) suppress unwanted byproducts during hydroxymethylation.
- Catalyst screening : Lewis acids (e.g., ZnCl₂) or organocatalysts can accelerate key steps like cyclization .
- Design of Experiments (DoE) : Systematic variation of parameters (e.g., molar ratios, reaction time) identifies optimal conditions .
Advanced: How should researchers resolve contradictions in biological activity data?
Contradictions may arise from assay variability or compound instability. Solutions include:
- Orthogonal assays : Combine enzymatic inhibition studies with cell-based assays (e.g., cytotoxicity in cancer cell lines) to cross-validate results .
- Stability testing : Assess compound integrity in assay buffers (e.g., pH 7.4, 37°C) via LC-MS to rule out degradation .
- Positive/Negative controls : Use known inhibitors (e.g., kinase inhibitors) and vehicle controls to benchmark activity .
Advanced: What methodologies elucidate the compound’s mechanism of action?
Mechanistic studies employ:
- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases, proteases) using fluorescence-based substrates .
- Molecular docking : Computational models predict binding interactions with active sites (e.g., hydrogen bonding with 2,4-dimethoxyphenyl groups) .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methoxy vs. ethoxy groups) to identify pharmacophoric features .
Basic: Which analytical techniques are essential for assessing purity?
Critical methods include:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify purity (>95% threshold).
- Melting point analysis : Sharp melting ranges (e.g., 150–152°C) confirm crystallinity.
- Elemental analysis : Validates empirical formula (e.g., C₁₅H₂₁NO₅) .
Advanced: How to design stability studies under varying storage conditions?
Protocols involve:
- Forced degradation : Expose the compound to heat (60°C), UV light, and humidity (75% RH) for 1–4 weeks.
- LC-MS analysis : Monitor degradation products (e.g., demethylation or oxidation byproducts) .
- Accelerated stability testing : Use ICH guidelines (Q1A) to predict shelf-life under standard conditions .
Advanced: What computational tools support structural and mechanistic analysis?
- Density Functional Theory (DFT) : Calculates NMR chemical shifts and optimizes molecular geometry .
- Molecular Dynamics (MD) : Simulates conformational flexibility in solution or lipid bilayers.
- Pharmacophore modeling : Identifies critical binding motifs (e.g., hydrogen bond acceptors in the pyrrolidinone ring) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
